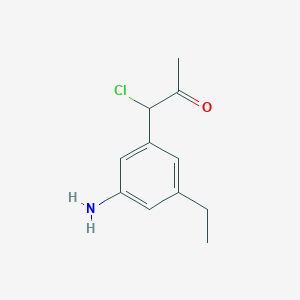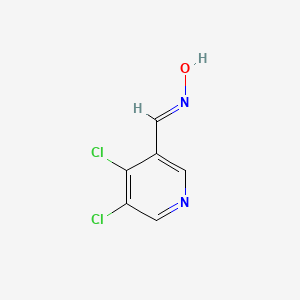
Dichloropalladium,tricyclohexylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloropalladium,tricyclohexylphosphane, also known as bis(tricyclohexylphosphine)palladium(II) dichloride, is a widely used organometallic compound. It is commonly employed as a catalyst in various carbon-carbon and carbon-heteroatom bond-forming reactions. This compound is characterized by its yellow powder form and its moderate solubility in dichloromethane and chloroform .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloropalladium,tricyclohexylphosphane is typically synthesized by reacting tricyclohexylphosphine with palladium chloride. The reaction is carried out by refluxing the mixture in acetone for several hours. After the reaction is complete, the solid product is filtered and dried .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloropalladium,tricyclohexylphosphane undergoes several types of reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen or hydrides.
Substitution: Substitution reactions are common, where ligands in the compound are replaced by other ligands under specific conditions[][3].
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, alkynes, and various organic substrates. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions[3][3].
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki coupling reactions, the major products are biaryl compounds[3][3].
Applications De Recherche Scientifique
Dichloropalladium,tricyclohexylphosphane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of dichloropalladium,tricyclohexylphosphane involves the coordination of tricyclohexylphosphine ligands with the palladium atom. This coordination facilitates the formation of organometallic complexes, which are crucial intermediates in various catalytic processes. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize reactive intermediates and facilitate bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Another widely used palladium complex with similar catalytic properties.
Tetrakis(triphenylphosphine)palladium(0): A palladium complex used in similar catalytic applications but with different ligand coordination.
Palladium(II) acetate: A palladium compound used in various catalytic reactions, often as a precursor to other palladium complexes.
Uniqueness
Dichloropalladium,tricyclohexylphosphane is unique due to its specific ligand coordination, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, such as the Suzuki coupling, where it often outperforms other palladium complexes .
Propriétés
Formule moléculaire |
C36H66Cl2K3O4P3Pd |
|---|---|
Poids moléculaire |
950.4 g/mol |
Nom IUPAC |
tripotassium;dichloropalladium;tricyclohexylphosphane;phosphate |
InChI |
InChI=1S/2C18H33P.2ClH.3K.H3O4P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;1-5(2,3)4;/h2*16-18H,1-15H2;2*1H;;;;(H3,1,2,3,4);/q;;;;3*+1;;+2/p-5 |
Clé InChI |
DMVVFYRSWJABLQ-UHFFFAOYSA-I |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[O-]P(=O)([O-])[O-].Cl[Pd]Cl.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)

